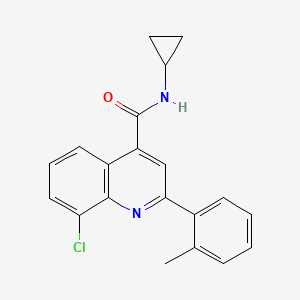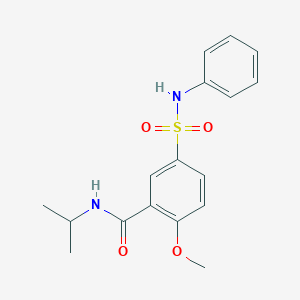![molecular formula C20H17N3O B4687915 2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4687915.png)
2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-(Methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine (MDP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDP belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways. This compound has also been found to interact with various proteins such as caspases and Bcl-2 family proteins, which are involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic Bcl-2 family proteins. This compound has also been found to inhibit cancer cell proliferation by inducing cell cycle arrest. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine. One of the areas of interest is the development of this compound-based therapeutics for cancer and inflammation. Another area of interest is the study of the mechanism of action of this compound, which can provide insights into its biological effects. Additionally, the synthesis of this compound analogs with improved solubility and potency can lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound exerts its biological effects by modulating various signaling pathways and interacting with various proteins. This compound has diverse biological activities, which make it a potential therapeutic agent for various diseases. However, its low solubility in water can make it difficult to administer in vivo. Future research on this compound can lead to the development of more effective therapeutic agents for various diseases.
Applications De Recherche Scientifique
2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-24-14-17-19(16-10-6-3-7-11-16)20-21-13-12-18(23(20)22-17)15-8-4-2-5-9-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGKXNDPUAPOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4687847.png)
![N-(4-tert-butylcyclohexyl)-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4687849.png)
![4-[3-(4-fluorophenyl)propanoyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4687862.png)

![ethyl 3-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4687882.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4687895.png)
![5-[4-(difluoromethoxy)benzylidene]-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4687902.png)
![3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B4687906.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4687922.png)
![2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4687928.png)
![N'-[1-(4-isobutylphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B4687948.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4687955.png)